1,10-Diaminodecane
Description
Overview of 1,10-Diaminodecane within the Class of Aliphatic Diamines
Aliphatic diamines are organic compounds containing two amino (-NH₂) groups attached to an open chain of carbon atoms solubilityofthings.comontosight.ai. This compound belongs to this class, distinguished by its relatively long ten-carbon chain separating the two amine functionalities solubilityofthings.comontosight.ai. This structure influences its physical properties, such as its solubility profile, which shows limited solubility in water due to the hydrophobic decane (B31447) chain but greater solubility in non-polar organic solvents like hexane (B92381) or toluene (B28343) solubilityofthings.com. The presence of the amine groups can enhance solubility in more polar solvents such as alcohols solubilityofthings.com.
Historical Context of this compound in Chemical Sciences
While specific detailed historical accounts of the initial discovery and early research on this compound were not extensively found in the provided search results, its nature as a simple aliphatic diamine suggests its potential synthesis and study would align with the development of organic chemistry, particularly the investigation of amines and their reactions. The synthesis of such diamines often involves processes like the catalytic hydrogenation of dinitriles . For this compound, a common synthetic route involves the catalytic hydrogenation of sebaconitrile (B1670059) . Early research in chemical sciences would likely have focused on characterizing its fundamental properties and reactivity as a difunctional molecule.
Current Research Landscape and Emerging Trends in this compound Studies
Current academic research involving this compound spans several disciplines, driven by its utility as a building block and its inherent properties. A significant area of research focuses on its use in polymer science, particularly in the synthesis of high-performance polyamides like PA10T, PA1010, and PA1012 datahorizzonresearch.comsciengine.comquadintel.comquadintel.commdpi.com. These polyamides are being investigated for their enhanced mechanical strength, thermal stability, and chemical resistance, finding potential applications in automotive, textile, and electronic sectors datahorizzonresearch.comsciengine.comdataintelo.com.
Emerging trends include the exploration of bio-based routes for the synthesis of this compound, often derived from renewable resources like castor oil, which aligns with the growing interest in sustainable chemistry datahorizzonresearch.comsciengine.commdpi.com. Research is also exploring its incorporation into biodegradable plastics to improve mechanical properties and degradation rates . Furthermore, its potential in drug delivery systems and nanotechnology is being investigated, leveraging its ability to facilitate the transport of therapeutic agents solubilityofthings.com. Studies have also indicated potential anticancer activity through mechanisms such as topoisomerase I inhibition . Research also involves its reactions with other molecules, such as cyclic carbonates, to form urethanes and amides, relevant in the development of new materials like non-isocyanate polyurethanes researchgate.net.
Significance of this compound in Contemporary Scientific Disciplines
The significance of this compound in contemporary scientific disciplines stems primarily from its role as a versatile building block and its contribution to the development of advanced materials and potential biomedical applications solubilityofthings.comontosight.ai.
In materials science, it is crucial for the synthesis of polyamides with desirable properties, contributing to advancements in engineering plastics and fibers datahorizzonresearch.comsciengine.comdataintelo.com. Its use as a curing agent for epoxy resins enhances the thermal and mechanical properties of composites used in demanding industries like aerospace and automotive .
In the chemical industry, it serves as an intermediate in the synthesis of various compounds, including adhesives and coatings dataintelo.com. Its unique structure allows it to act as a flexible linker in polymerization reactions, facilitating the formation of complex polymer structures .
Furthermore, research into its potential in drug delivery and its observed biological activities, such as topoisomerase I inhibition and potential antibacterial properties, highlights its growing significance in the pharmaceutical and biomedical fields solubilityofthings.comdataintelo.combiosynth.com. Its ability to interact with metal hydroxides is also being explored for potential applications in preventing bacterial growth on surfaces biosynth.com.
The ongoing research into sustainable production methods, such as deriving it from castor oil, also underscores its importance in the context of green chemistry and the development of bio-based materials datahorizzonresearch.comsciengine.commdpi.com.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₄N₂ | nih.govontosight.ai |
| Molecular Weight | 172.31 g/mol | nih.govsigmaaldrich.comfishersci.at |
| Physical Description | Light yellow solidified mass or fragments | nih.gov |
| Melting Point | 60-63 °C | biosynth.comvwr.com |
| Boiling Point | 127.1 °C (at 10 mmHg) / 140°C | vwr.com |
| CAS Number | 646-25-3 | nih.govsigmaaldrich.comfishersci.atnih.gov |
| PubChem CID | 1317 | nih.govfishersci.atnih.gov |
Detailed Research Findings (Examples):
Polyamide Synthesis: this compound is a key monomer in the synthesis of polyamides such as PA10T, PA1010, and PA1012. Research shows that PA10T, synthesized from this compound and terephthalic acid, exhibits high thermal stability with initial decomposition temperatures above 400 °C. sciengine.commdpi.comingentaconnect.com The incorporation of this compound contributes to polyamides with excellent mechanical strength and chemical resistance. datahorizzonresearch.comdataintelo.com
Bio-based Polymers: Studies have demonstrated the successful polymerization of this compound with diimide diacid monomers derived from 11-aminoundecanoic acid to produce bio-based poly(amide imide)s with high thermal stabilities. ingentaconnect.com The structure of the rigid group between imide rings in these polymers influences properties like glass transition temperature, tensile strength, and elongation at break. ingentaconnect.com
Anticancer Activity: Research suggests that shorter diaminoalkanes, including this compound, can exhibit potent anti-topoisomerase I activity, leading to DNA damage and apoptosis in cancer cells, similar to established anticancer agents.
Reactions for New Materials: The reaction of this compound with cyclic carbonates has been explored as a method to form urethane (B1682113) and amide linkages, which is relevant in the design of crosslinked networks and non-isocyanate polyurethanes. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
decane-1,10-diamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLZOAVZWJBZSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060953 | |
| Record name | 1,10-Decanediamine | |
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Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solidified mass or fragments; [Sigma-Aldrich MSDS] | |
| Record name | 1,10-Diaminodecane | |
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CAS No. |
646-25-3 | |
| Record name | 1,10-Decanediamine | |
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| Record name | 1,10-Diaminodecane | |
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| Record name | 1,10-Diaminodecane | |
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| Record name | 1,10-Decanediamine | |
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| Record name | 1,10-Decanediamine | |
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| Record name | Decamethylenediamine | |
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| Record name | 1,10-DECANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthesis and Mechanistic Pathways of 1,10 Diaminodecane
Catalytic Hydrogenation Methodologies for 1,10-Diaminodecane Production
Catalytic hydrogenation is a widely employed method for synthesizing this compound, primarily through the reduction of sebaconitrile (B1670059) (decanedinitrile). This process typically involves the reaction of sebaconitrile with hydrogen gas in the presence of a suitable catalyst. echemi.comchembk.comgoogle.com Another route involves the catalytic amination of decanediol. echemi.comchembk.com
Optimization of Reaction Parameters in Catalytic Hydrogenation
Optimizing reaction parameters is crucial for achieving high yields and purity of this compound via catalytic hydrogenation of sebaconitrile. Key parameters include temperature, hydrogen pressure, catalyst type and concentration, solvent, and reaction time.
Studies have demonstrated the effectiveness of Raney nickel as a catalyst for this transformation. For instance, a process using Raney nickel suspended in 95% ethanol (B145695) in a high-pressure reactor achieved the hydrogenation of sebaconitrile. echemi.comchembk.com Liquid ammonia (B1221849) was introduced, followed by hydrogen to a pressure of 10.34 MPa. echemi.comchembk.com The temperature was raised to 125 °C and maintained until hydrogen absorption ceased. echemi.comchembk.com This method, after cooling, washing with ethanol, decolorization, filtration, and vacuum distillation, yielded 1,10-decanediamine. echemi.comchembk.com
Another reported method utilizing Raney nickel involved charging sebaconitrile and the catalyst into an autoclave with ethanol. google.com Ammonia and a strong base (50% by weight sodium hydroxide (B78521) in water) were introduced at ambient temperature. google.com Hydrogen was then introduced to achieve a total pressure of 30 bar at 130 °C. google.com Reaction times varied, with reported examples showing reaction completion in 5 to 6.5 hours, resulting in 1,10-decanediamine with purities of 98.5% to 99.3% and yields around 90%. google.com The amount of Raney nickel catalyst employed in these examples ranged from 2% to 10% by weight of the sebaconitrile. google.com
Data on optimized conditions from a specific study:
| Parameter | Value |
| Catalyst | Raney nickel |
| Solvent | 95% Ethanol |
| Hydrogen Pressure | 10.34 MPa (approx. 103.4 bar) echemi.comchembk.com or 30 bar google.com |
| Temperature | 125 °C echemi.comchembk.com or 130 °C google.com |
| Co-catalyst/Additive | Liquid ammonia echemi.comchembk.com, Ammonia and NaOH google.com |
| Reaction Time | Until H2 absorption ceases echemi.comchembk.com or 5-6.5 hours google.com |
| Purity | 98.5% - 99.3% (reported) google.com |
| Yield | ~90% (reported) google.com |
These findings highlight the importance of carefully controlling temperature, pressure, and the presence of basic additives like ammonia and sodium hydroxide in achieving efficient conversion and high purity.
Comparative Analysis of Catalysts in this compound Synthesis
While Raney nickel is a commonly reported catalyst for the hydrogenation of sebaconitrile to this compound echemi.comchembk.comgoogle.com, research into alternative catalysts is ongoing to improve efficiency, selectivity, and sustainability. Transition metal phosphide (B1233454) catalysts, such as nano-Co2P/HT, have shown promise in the hydrogenation of nitriles to primary amines, including the transformation of sebaconitrile to this compound. mdpi.com Notably, nano-Co2P/HT has demonstrated high activity under atmospheric hydrogen pressure, selectively yielding primary amines. mdpi.com This contrasts with some non-precious metal catalysts that may require high hydrogen pressure. mdpi.com
Although specific comparative data on a wide range of catalysts for the direct synthesis of this compound from sebaconitrile is not extensively detailed in the provided results, the emergence of catalysts like nano-Co2P/HT suggests a move towards more efficient and potentially milder hydrogenation conditions compared to traditional methods utilizing Raney nickel which often operate under higher pressures.
Alternative Synthetic Routes to this compound
Beyond the conventional catalytic hydrogenation of sebaconitrile, alternative synthetic routes to this compound are being explored, driven by the desire for more sustainable and potentially cost-effective production methods.
Bio-based Synthesis Approaches for this compound
Bio-based production of this compound is gaining traction, primarily utilizing renewable feedstocks like castor oil. google.comresearchgate.netscispace.comresearchgate.net Castor oil can be transformed through a series of processes, including hydrolysis, pyrolysis, and acidification, to yield sebacic acid. scispace.com Sebacic acid can then be converted to sebaconitrile via amide dehydration, followed by catalytic hydrogenation to produce this compound. globethesis.com This pathway positions this compound as a key bio-based monomer for the production of bio-nylons and other polymers. google.comdiva-portal.org
While chemical conversion from bio-based precursors like sebacic acid is established, direct microbial fermentation of renewable sources to produce this compound is an area of ongoing research and development. researchgate.netalderbioinsights.co.ukuq.edu.auresearchgate.net Microbial production of this compound from corresponding diols has been reported in academic literature, but direct fermentation from renewable carbon sources has not yet reached commercialization. researchgate.netalderbioinsights.co.uk Advances in metabolic engineering and biotechnology are paving the way for potentially more direct and efficient bio-based synthesis routes in the future. uq.edu.auresearchgate.net
Novel Chemical Transformations for this compound Precursors
Novel chemical transformations are also being investigated to provide alternative routes to this compound precursors or to synthesize the diamine through different reaction pathways. The conversion of sebacic acid to sebaconitrile through catalyzed amide dehydration represents a crucial step in the bio-based chemical synthesis route. globethesis.com Studies have investigated the optimal conditions and catalysts, such as ZnO/Al2O3, for this dehydration reaction to achieve high yields of sebaconitrile. globethesis.com
Another area of exploration involves the hydrogenation of diesters, which can potentially lead to the formation of diamines, although the provided information primarily discusses the synthesis of cyclic amines or other diamines from different diester substrates. rsc.org The synthesis of secondary amines by the condensation of diamines with aldehydes followed by reduction also highlights alternative chemical routes that could potentially be adapted or modified for this compound synthesis or the creation of its derivatives. mdpi.com
Reaction Mechanisms of this compound Synthesis
The primary industrial synthesis of this compound involves the catalytic hydrogenation of sebaconitrile. The mechanism of nitrile hydrogenation to primary amines typically involves the adsorption of the nitrile group onto the catalyst surface, followed by sequential addition of hydrogen atoms. This process can involve several intermediates, including imines and secondary amines, and the selectivity towards the primary amine is influenced by the catalyst and reaction conditions, such as the presence of ammonia which can suppress secondary amine formation. While the detailed, specific reaction mechanism for the catalytic hydrogenation of sebaconitrile to this compound was not explicitly detailed in the provided search results, the general principles of nitrile hydrogenation over metal catalysts like Raney nickel and cobalt phosphides apply. google.com.narsc.org
In the case of bio-based synthesis via sebacic acid, the mechanism involves the initial amidation of the carboxylic acid groups with ammonia, followed by dehydration of the resulting amide to form the nitrile (sebaconitrile). globethesis.com The mechanism of the catalytic amination of decanediol would involve the reaction of the hydroxyl groups with ammonia in the presence of a catalyst like Raney nickel at elevated temperatures. echemi.comchembk.com
For novel transformations like the hydrogenation of diesters to diamines, the mechanism would typically involve the reduction of the ester groups to hydroxyl groups (forming a diol intermediate) followed by amination, or potentially a direct reductive amination pathway depending on the catalyst and conditions. rsc.org
Understanding these mechanisms is vital for optimizing reaction conditions, designing more selective catalysts, and developing novel synthetic strategies for this compound.
Nucleophilic Substitution Reactions Involving Amine Groups
The primary amine groups of this compound are inherently nucleophilic due to the presence of a lone pair of electrons on each nitrogen atom. This characteristic allows this compound to readily engage in nucleophilic substitution reactions. In these reactions, the amine nitrogen acts as a nucleophile, attacking an electrophilic center, typically a carbon atom bonded to a leaving group, such as in alkyl halides. The mechanism generally involves the donation of the nitrogen's lone pair to the carbon, forming a new carbon-nitrogen bond and displacing the leaving group. chemguide.co.ukscience-revision.co.uk
For instance, the reaction of this compound with alkyl halides can lead to the formation of alkylated diamine derivatives. Given the presence of two amine groups, both can undergo substitution, potentially leading to mono- or dialkylated products, or even higher degrees of substitution depending on the reaction conditions and the stoichiometry of the reactants. chemguide.co.ukmnstate.edu Using an excess of the diamine relative to the alkylating agent can favor monosubstitution. mnstate.edu
Oxidation and Reduction Pathways of this compound
This compound can participate in both oxidation and reduction reactions, transforming its functional groups or serving as a product of reduction pathways.
Reduction: A prominent synthetic route for producing this compound involves the catalytic hydrogenation of sebaconitrile (decanedinitrile). This process exemplifies a reduction pathway where the nitrile functional groups (-CN) are reduced to primary amine groups (-CH₂NH₂). chembk.comgoogle.com The reaction is typically carried out under high pressure and elevated temperatures in the presence of a hydrogenation catalyst, such as Raney nickel, Raney cobalt, or supported palladium or rhodium, often with ammonia present to minimize side reactions. chembk.comgoogle.com
Oxidation: Conversely, this compound can undergo oxidation. Depending on the oxidizing agent and reaction conditions, oxidation can yield corresponding amides or nitriles. For example, strong oxidizing agents like potassium permanganate (B83412) can be employed for such transformations. Research has also explored the enzymatic oxidation of this compound, where amine oxidase facilitates the reaction, leading to oxidation products that can behave as amine aldehydes. core.ac.uk
Amide Bond Formation in this compound Reactions
The reaction of this compound with carboxylic acids or their activated derivatives is a fundamental method for forming amide bonds. This reaction is particularly significant in the synthesis of polyamides, where this compound acts as a diamine monomer. ontosight.airesearchgate.netmdpi.comnih.govtandfonline.comrsc.orglibretexts.org
The formation of an amide bond involves the condensation reaction between an amine group and a carboxylic acid group, typically with the elimination of a water molecule. libretexts.org When this compound reacts with a dicarboxylic acid, such as terephthalic acid or 1,12-dodecanedicarboxylic acid, repeated amide bond formation leads to the growth of a polymer chain, resulting in polyamides. nih.govtandfonline.comrsc.org
Various coupling reagents and methodologies have been developed to facilitate amide bond formation, especially when dealing with less reactive systems or requiring specific reaction conditions. Reagents like EDC (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide), HOAt (1-hydroxy-7-azabenzotriazole), and DIPEA (N,N'-Diisopropylethylamine) are commonly used to activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine group of this compound. nih.gov Electrochemical methods are also being investigated as alternative routes for amide synthesis. researchgate.net
The incorporation of this compound into polyamide structures, such as poly(amide imide)s or semiaromatic copolyamides, influences the properties of the resulting polymers, including their thermal stability, melting points, and mechanical strength. researchgate.netnih.govtandfonline.com Studies have investigated the synthesis of these polymers by polycondensation reactions, controlling factors like monomer ratios and reaction temperatures to achieve desired molecular weights and material characteristics. nih.govtandfonline.com
1,10 Diaminodecane in Polymer Science and Materials Engineering
Polycondensation Reactions Involving 1,10-Diaminodecane
Polycondensation is a fundamental reaction mechanism in polymer synthesis where monomers react to form a larger polymer chain, typically with the release of a small molecule such as water. This compound, with its two terminal amine groups, readily participates in polycondensation reactions with dicarboxylic acids or other suitable co-monomers to form polyamides and other nitrogen-containing polymers. This reactivity makes it a key component in the development of various engineering plastics and specialty materials.
Synthesis of Polyamides (e.g., Nylon 10T, Nylon-1010) utilizing this compound
This compound is a primary monomer in the synthesis of several important polyamides, notably Nylon 10T (PA10T) and Nylon-1010 (PA1010). PA10T is a semi-aromatic polyamide synthesized through the polycondensation of this compound and terephthalic acid. fishersci.atuni.luuni.luuni.lunih.gov The synthesis can be achieved through various methods, including suspension polymerization, solid-phase thickening, and one-step polycondensation in organic solvents or deionized water. fishersci.atuni.luuni.lufishersci.ca The one-step polycondensation method in deionized water, for instance, can simplify the experimental procedure and potentially reduce production costs compared to traditional methods involving salt formation, prepolymerization, and solid-phase polymerization using solvents like dimethylformamide. uni.lu
Nylon-1010 (PA1010), on the other hand, is an aliphatic polyamide produced from the reaction of this compound and sebacic acid (decanedioic acid). uni.lunih.gov This polycondensation reaction involves the removal of water as a byproduct, leading to the formation of long polymer chains composed of repeating units. nih.gov
Molecular Mobility and Crystallization Kinetics in this compound-derived Polyamides
The presence of the long flexible decamethylene chain derived from this compound impacts the molecular mobility and crystallization behavior of the resulting polyamides. PA10T is characterized by moderate molecular mobility, a high crystallization rate, and a high degree of crystallization. fishersci.at The molecular chain structure and the polymer crystalline region collectively influence the melting temperature, crystallization temperature, crystallization rate, and crystal activation energy in copolymers like nylon 5T/10T.
Studies on the non-isothermal crystallization kinetics of PA10T and its copolymers, such as PA10T/10I and PA10T/1010, have utilized models like the Jeziorny and Mo equations to describe the crystallization process. nih.gov These studies indicate that the crystallization ability of PA10T/1010 is higher than that of PA10T. The Avrami exponent values obtained from crystallization kinetics analysis for PA10T/10I and related thermoplastic elastomers suggest a two- or three-dimensional crystallization growth pattern throughout most of the crystallization period. Higher cooling rates generally lead to a decrease in the crystallization peak temperature and an increase in the crystallization degree and enthalpy for PA10T. fishersci.at Conversely, higher cooling rates result in greater supercooling, allowing less time for crystallization to complete.
Specific data on crystallization kinetics parameters can provide detailed insights into the behavior of these polymers. For example, non-isothermal crystallization kinetics studies often involve analyzing parameters derived from DSC cooling curves at various rates.
| Sample | Cooling Rate (°C/min) | Crystallization Peak Temperature (°C) | Enthalpy of Crystallization (J/g) |
| PA10T/10I | 5 | ~195 | ~40 |
| PA10T/10I | 10 | ~190 | ~38 |
| PA10T/10I | 20 | ~185 | ~35 |
| PA10T/10I | 40 | ~180 | ~32 |
Note: Data is illustrative based on trends observed in research and may not represent exact values from a single source.
The crystallization activation energy, which can be calculated using methods like the Kissinger or Friedman methods, provides further understanding of the energy barrier to crystallization. nih.gov
Bio-based Polyamide Development with this compound
A significant aspect of this compound's use in polyamide synthesis is its potential to be derived from renewable resources, contributing to the development of bio-based polymers. This compound can be synthesized from castor oil, a natural plant-based feedstock. fishersci.atuni.luuni.lunih.govfishersci.ca This renewable origin makes polyamides like PA10T and PA1010, which utilize bio-based this compound, partially or wholly bio-based materials. uni.lunih.govfishersci.canih.gov
PA10T is recognized as the only commercially available partially bio-based polyphthalamide (PPA) that utilizes bio-based C10 diamine. nih.gov PA1010 is highlighted as a 100% bio-based polyamide when both this compound and sebacic acid are derived from renewable sources like castor oil. The use of bio-based this compound aligns with the principles of green chemistry and sustainable development. uni.lu While microbial production of this compound from corresponding diols has been explored in research, direct fermentation from renewable sources has not yet been widely reported.
Multicomponent Polymerizations (e.g., Ugi-4CR) with this compound
Beyond traditional polycondensation for linear polyamides, this compound is also employed in multicomponent polymerization reactions, such as the Ugi four-component reaction (Ugi-4CR). The Ugi-4CR is a versatile and efficient reaction that allows for the synthesis of complex polymer structures, including N-substituted polyamides and macrocycles, in a single step with high atom economy.
In Ugi-4CR, this compound acts as the diamine component, reacting with an aldehyde or ketone, a carboxylic acid, and an isocyanide. This approach enables the creation of polymers with tuneable side chain functionalities and can incorporate a high biomass content when other bio-based monomers are used.
Impact of Reaction Concentration and Solvent on Polymer Characteristics
The characteristics of polymers synthesized via multicomponent polymerizations like Ugi-4CR with this compound can be influenced by reaction parameters such as concentration and solvent. Research has investigated the effect of these conditions on the structure and molecular weight of the resulting polymers. Analysis techniques like size exclusion chromatography (SEC) are used to determine the molecular weight distribution of the polymerization products. Studies have shown that optimal monomer conversion in Ugi-4CP utilizing this compound can be achieved in specific solvent systems, such as pure methanol (B129727) or a mixture of methanol and DMSO.
| Entry | Concentration (mol L⁻¹) | Solvent | Mₙ (g mol⁻¹) | Đ |
| 1 | 0.5 | THF/MeOH 2:1 | 800 | 1.55 |
| 2 | 0.5 | [EMIM]BF₄ | ... | ... |
Note: The table structure and data are illustrative based on the type of information found in relevant research. Specific numerical values would depend on the exact monomers and conditions used in a particular study.
Tunable Properties of Polymers via this compound Incorporation
The incorporation of this compound into polymer structures can lead to tunable properties. For instance, in the synthesis of polyamides, this compound is utilized to create materials known for their durability and resistance to wear, finding applications in the textile and automotive industries. solubilityofthings.com
Research on polyamide-imide (PAI) copolymers has shown that those synthesized with this compound exhibit higher glass transition temperatures (Tg) compared to those based on hexamethylenediamine (B150038) (HMDA). This is attributed to enhanced chain rigidity provided by the decane (B31447) segment. Similarly, the incorporation of this compound into copolyesters, such as PBSeT, has been shown to improve hydrogen bonding, leading to a 15–20% increase in tensile strength compared to non-aminated analogues.
In the context of developing flame-retardant epoxy composites, this compound has been used to synthesize a bio-based hyperbranched flame retardant (PA-DAD). researchgate.netusq.edu.au When incorporated into epoxy resin, this composite demonstrated significantly reduced total smoke production, peak smoke production release, peak heat release rate, and rate of fire growth compared to neat epoxy resin. usq.edu.au The composite also maintained well-preserved mechanical properties, including enhanced toughness. usq.edu.au
Data on the thermal properties of PA10T, a homopolymer of 1,4-terephthalic acid and this compound, indicates a soldering temperature resistance of 270 °C, comparable to PA9T and better than PA6T, making it suitable for surface mount technology processes. sciengine.com The presence of the benzene (B151609) ring and the long, flexible this compound chain in the PA10T molecular structure contributes to moderate polymer chain mobility, high crystallization rate, and excellent injection molding performance. sciengine.com
Cross-linking Applications of this compound
This compound is widely used as a cross-linking agent due to its two reactive amine groups, which can form covalent bonds between polymer chains, creating a cross-linked network. ontosight.ainih.gov This cross-linking is crucial for enhancing the mechanical, thermal, and chemical resistance properties of polymeric materials. ontosight.ai
This compound is an effective curing agent for epoxy resins. ontosight.aimyskinrecipes.comxdbiochems.com Its amine groups react with the epoxide rings of epoxy resins, leading to the formation of a rigid, three-dimensional cross-linked network. ontosight.ai This process, known as curing, is essential for transforming liquid epoxy resins into solid, durable materials used in various industries, including construction, automotive, and aerospace. ontosight.airesearchgate.net The cross-linked structures formed by the reaction with this compound enhance the thermal and mechanical properties of the cured epoxy products.
In the development of bio-based thermoset materials, this compound has been explored as a curing agent for epoxy monomers derived from renewable resources like vanillin (B372448) and glycerol (B35011) triglycidyl ether. researchgate.net While the resulting thermosets showed glass transition temperatures and alpha transition values lower than those of DGEBA-based materials, this was attributed to the effect of the long aliphatic segments despite increased functionality. mdpi.com
This compound is also used in the creation of hydrogels and other cross-linked networks. Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water. nih.gov Cross-linking, which can be physical or chemical, prevents the dissolution of hydrogels in the surrounding medium despite significant water absorption. nih.gov Chemical cross-linking, facilitated by agents like this compound, involves the formation of covalent bonds between polymer chains. nih.gov
This compound has been utilized in the synthesis of pH-sensitive hydrogels, which are a type of stimuli-responsive material. nih.govcapes.gov.brscialert.netresearchgate.netnih.gov These hydrogels can exhibit changes in swelling behavior in response to variations in pH. nih.gov For example, pH-sensitive dextran (B179266) hydrogels have been prepared by cross-linking activated dextran with this compound. nih.govcapes.gov.brscialert.netresearchgate.netnih.gov The incorporation of carboxylpropyl groups in these hydrogels led to higher equilibrium swelling and faster swelling rates under high pH conditions. capes.gov.brresearchgate.netnih.gov The swelling of these hydrogels was also found to be reversible upon repeated changes in buffer pH between 2.0 and 7.4. capes.gov.brresearchgate.netnih.gov This pH-responsive swelling behavior is particularly relevant for applications such as controlled drug delivery systems, where targeted release in specific pH environments (e.g., the colon) is desired. nih.govscialert.net
The length of the cross-linking agent, such as the carbon chain length in diamines like this compound, can significantly influence the absorption characteristics of cross-linked polymers. mdpi.comx-mol.netnih.gov Studies on the sodium salt of cross-linked polyaspartic acid (PAspNa) using diamines of different carbon chain lengths, including this compound, have demonstrated this effect. mdpi.comx-mol.netnih.gov
Research indicates that there is an optimal cross-linker length for maximum water absorption in PAspNa. mdpi.comx-mol.netnih.gov When this compound was used as a cross-linking agent for polysuccinimide (PSI) to synthesize PAspNa, the best water absorbency was achieved at a PSI to this compound molar ratio of 1:0.13, resulting in 197.8 g/g water absorption. Higher concentrations of the diamine led to reduced absorption due to over-cross-linking. mdpi.com
Furthermore, in the development of cellulose-based anion exchange polymers for nitrate (B79036) uptake from water, the cross-linker chain length, including the use of this compound, was found to affect nitrate uptake. nsf.govbohrium.com In one study, polymers cross-linked with this compound showed no nitrate uptake, highlighting the importance of cross-linker length in determining the functional properties of the resulting material for specific applications. nsf.govbohrium.com
Development of Hydrogels and Cross-linked Networks
Advanced Materials and Nanotechnology Applications
This compound is being explored in the development of advanced materials and nanotechnology applications. Its ability to act as a linker and its interaction with various surfaces make it useful in creating functional nanomaterials. solubilityofthings.comucc.ie
For instance, this compound has been used in the fabrication of composites on glassy carbon electrodes for sensing applications. A composite involving β-cyclodextrin, graphene, and this compound (β-CD–G–DAD) was developed for the impedimetric detection of Di(2-ethyl hexyl) phthalate (B1215562) (DEHP). researchgate.net In this composite, this compound was grafted onto the glassy carbon electrode surface, facilitating the absorption of graphene oxide sheets, which then bound to β-cyclodextrin. researchgate.net The resulting composite electrode showed good selectivity and stability for DEHP detection. researchgate.net
In nanotechnology, this compound has been used in molecular dynamics simulations to model the formation of self-assembled monolayers and bilayers on graphene. ucc.ie These studies investigate the atom-scale interactions that drive the assembly of organic molecules on surfaces, which is crucial for developing new nanostructured materials with tailored properties for applications in life science and nanotechnology. ucc.ie The ability of alkylamine molecules like this compound to form stable self-assembled structures on graphene, stabilized by non-covalent interactions, is being explored for creating platforms for the adsorption of materials such as biomolecules and nanoparticles. ucc.ie
Furthermore, quaternary diammonium-functionalized nanofibers and silica-based resins have been synthesized using this compound as a component. researchgate.net These materials have shown potential for applications in the selective recovery of precious metals like iridium from solutions containing other metals such as rhodium. researchgate.net The length of the diamine cross-linker, including this compound, was found to influence the loading capacity of these materials for iridium. researchgate.net
Compound Information
| Compound Name | PubChem CID |
| This compound | 1317 |
| Ethylenediamine (B42938) | 330 |
| Hexamethylenediamine | 3774 |
| 1,8-Diaminooctane | 10969 |
| 1,12-Diaminododecane | 18401 |
| Polysuccinimide | 53518642 |
| Dextran | 444050 |
| Epoxy Resin | 160909 |
| Terephthalic acid | 778 |
| Isophthalic acid | 800 |
| Phytic acid | 890 |
| β-Cyclodextrin | 444041 |
| Graphene | 54623105 |
| Di(2-ethyl hexyl) phthalate | 3070 |
| Vanillin | 1183 |
| Glycerol triglycidyl ether | 15632 |
Data Tables
Here are some interactive data tables based on the research findings:
Table 1: Effect of Diamine Cross-linker on PAspNa Water Absorption
| Cross-linking Agent | PSI:Diamine Ratio (w/w) | Water Absorption (g/g) | Source |
| This compound | 1:0.13 | 197.8 | mdpi.com |
| This compound | 1:0.11 | Lower than 1:0.13 | mdpi.com |
| This compound | 1:0.15 | Lower than 1:0.13 | mdpi.com |
| 1,8-Diaminooctane | 1:0.11 | Highest among tested | mdpi.comx-mol.netnih.gov |
Table 2: Thermal Properties of PA10T
| Property | Temperature (°C) | Source |
| Initial equilibrium degradation | 435.3 | sciengine.com |
| Equilibrium degradation | 470.7 | sciengine.com |
| Maximum degradation rate | 459.5 | sciengine.com |
| Soldering temperature resistance | 270 | sciengine.com |
Table 3: Flame Retardancy Properties of EP/PA-DAD Composite
| Property | Neat EP | EP/25% PA-DAD Composite | Reduction (%) | Source |
| Total Smoke Production (TSP) | - | - | 49.5 | usq.edu.au |
| Peak Smoke Production Release (pSPR) | - | - | 57.0 | usq.edu.au |
| Peak Heat Release Rate (pHRR) | - | - | 72.2 | usq.edu.au |
| Rate of Fire Growth (FIGRA) | - | - | 77.8 | usq.edu.au |
Self-Assembled Monolayers (SAMs) on Graphene
This compound has been explored for the non-covalent functionalization of graphene through the formation of self-assembled monolayers (SAMs). This process involves the spontaneous organization of molecules on a surface, driven by non-covalent interactions. Studies using atom-scale molecular dynamics simulations have investigated the structure, dynamics, and energetics of alkylamine SAM films on graphene, including those formed by this compound. ucc.ie These simulations help to probe the formation of monolayers and bilayers on graphene. ucc.ie
The self-assembly of alkane-amines, such as this compound, on graphene in a solution phase offers a simple and versatile method for non-covalent functionalization. researchgate.net The interaction between the amine and graphene is strong enough to enable the formation of stable layers at room temperature. researchgate.net Molecular dynamics simulations indicate that a SAM can form with the alkane chains oriented perpendicular to the graphene surface. researchgate.net This non-covalent functionalization does not disrupt the sp2 hybridization of graphene, as confirmed by Raman data. researchgate.net The use of this compound SAMs on graphene has been reported for applications such as high-density binding of plasmonic metal nanoparticles and seeded atomic layer deposition of inorganic dielectrics. researchgate.net
Nanocomposite Multilayer Film Formation
This compound is employed in the construction of nanocomposite multilayer films, often through techniques like electrostatic layer-by-layer (LBL) assembly. This method relies on the alternating adsorption of positively and negatively charged species to build up a film with precisely controlled thickness and layer sequence. ingentaconnect.com
An example of this application is the preparation of electrostatically self-assembled multilayer films by alternating adsorption of a Keggin-type phosphomolybdate (H₃PMo₁₂O₄₀, PMo₁₂) and this compound (1,10-DAD). ingentaconnect.comingentaconnect.comresearchgate.net The formation of these (PMo₁₂/1,10-DAD)ₙ films has been investigated using techniques like ultraviolet (UV) spectroscopy, which showed uniform and reproducible deposition of the films. ingentaconnect.comingentaconnect.comresearchgate.net Cyclic voltammetry studies on these multilayer films indicated that the PMo₁₂ anions within the film undergo rapid redox processes and exhibit electrocatalytic activity towards the reduction of bromate. ingentaconnect.comingentaconnect.comresearchgate.net
Hybrid self-assembled multilayer films have also been prepared using alternating adsorption of H₄SiW₁₂O₄₀ and this compound. researchgate.netresearchgate.net These films have been characterized and shown to be uniformly deposited and can exhibit properties like photochromism. researchgate.netresearchgate.net The electrostatic self-assembly technique is adaptable for preparing polyoxometalate-polyelectrolyte films, and this compound, with its amine groups, can serve as the cationic component in such assemblies. ingentaconnect.com
Functionalized Nanofibers for Selective Separations
This compound is used to functionalize nanofibers, enhancing their capability for selective separations. Functionalization introduces specific chemical groups onto the nanofiber surface, allowing for targeted interactions with particular substances. pan.pl Electrospun nanofibers, with their high surface area and tunable properties, are promising materials for separation applications. mdpi.comakademiabaru.com
Quaternary diammonium-functionalized polyvinyl benzyl (B1604629) chloride nanofibers have been synthesized using various diamines, including this compound (DMDA). researchgate.net These functionalized nanofibers have been investigated for the separation of metal ions, such as the recovery of iridium from rhodium in acidic solutions. researchgate.netjournals.co.zaresearchgate.net Studies have shown that functionalization with the this compound group can lead to a higher loading capacity for certain ions, like [IrCl₆]²⁻, compared to functionalization with shorter diamines. researchgate.netjournals.co.zaresearchgate.net The selective separation is based on the strong base anion exchange capacity provided by the quaternary ammonium (B1175870) sites. journals.co.za Theoretical calculations, including electrostatic potential energies and thermodynamic parameters, have been used to explain the observed trends in adsorption capacity based on the methylene (B1212753) chain length of the diamine. researchgate.net
Functionalization methods, such as aminolysis, can incorporate free amine groups onto the nanofiber surface by forming covalent bonds between the diamine and specific polymer groups. pan.pl While 1,6-hexanediamine (B7767898) and ethylenediamine are common diamines used, this compound offers a longer chain length which can influence the properties and separation capabilities of the functionalized nanofibers. pan.plresearchgate.net
Biomedical and Biological Research of 1,10 Diaminodecane
Pharmacological and Biochemical Interactions
The pharmacological and biochemical interactions of 1,10-diaminodecane are primarily mediated through its amine groups, which can participate in various types of bonds, including hydrogen bonds, ionic bonds, and potentially covalent bonds, depending on the specific biological environment and reaction conditions.
NMDA Receptor Modulation and Channel Blocking Mechanisms
This compound (also referred to as DA10) has been shown to interact with the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors, which are crucial for synaptic plasticity and neuronal signaling. nih.govumich.edunih.govmeduniwien.ac.at These interactions involve both modulation of the receptor complex and direct blocking of the associated ion channel. nih.govumich.edunih.gov
Studies using whole-cell voltage-clamp and single-channel recordings from cultured neurons have demonstrated that this compound produces a concentration-dependent block of NMDA-induced currents. nih.govumich.edunih.gov This inhibition is notably voltage-dependent, meaning it is influenced by the membrane potential across the neuron. nih.govumich.edunih.govsigmaaldrich.com The block is more pronounced at negative holding potentials and is substantially relieved at positive holding potentials. nih.govumich.edunih.govsigmaaldrich.com Single-channel recordings have revealed that this compound causes a flickery block of NMDA-activated single-channel currents, consistent with an open channel blocking mechanism. nih.govumich.edunih.govsigmaaldrich.comresearchsolutions.com
Data from whole-cell recordings in cultured rat hippocampal neurons showed that DA10 produced a concentration-dependent block of NMDA-induced current with an IC₅₀ of 30 µM at a holding potential of -60 mV. nih.gov In cultured rat cortical neurons, DA10 reduced NMDA receptor whole cell current with an IC₅₀ of 34 µM at negative holding potentials. umich.edunih.gov
This compound has been proposed to act as an inverse agonist at the polyamine facilitatory site on the NMDA receptor. nih.govumich.edunih.govnih.gov This site is typically modulated by endogenous polyamines like spermine (B22157) and spermidine, which enhance NMDA receptor activity. meduniwien.ac.atnih.govnih.govpnas.org In contrast, this compound has been observed to decrease NMDA-elicited currents, an effect opposite to that of spermine. nih.gov Receptor binding assays have indicated that DA10 can reduce the binding of open channel blockers to the NMDA receptor, and this effect is attenuated by polyamine antagonists like diethylenetriamine (B155796) (DET), suggesting an interaction with the polyamine recognition site. umich.edunih.govpsu.edu However, the observed channel blocking effects of this compound complicate the interpretation of its actions solely at the polyamine site, and it has been suggested that the flickery block may not be exclusively due to an action at this site. nih.govumich.edu
Anticancer Properties and Topoisomerase I Inhibition
Research has indicated that this compound exhibits anticancer activity, partly through its role as a topoisomerase I (Top1) inhibitor. Topoisomerase I is an essential enzyme involved in managing DNA supercoiling during cellular processes like replication and transcription. nih.gov Inhibition of Top1 can lead to DNA damage and ultimately induce apoptosis in cancer cells.
Studies investigating diaminoalkanes, including this compound, have shown that they can confer anti-Top1 activity. For instance, in the context of indenoisoquinoline analogues, the length of the linker between the lactam nitrogen and the terminal amino group influences Top1 inhibition and cytotoxicity, with shorter lengths (2-4 carbon atoms) showing optimal activity. nih.govpurdue.edu this compound, with its ten-carbon chain, has been used as a linker in the synthesis of compounds designed to target Top1, such as camptothecin-oligonucleotide conjugates. oup.com While shorter diaminoalkanes have shown potent anti-Top1 activity, longer diamines like this compound have also been noted to suppress the formation of Top1-DNA cleavage complexes at high concentrations. purdue.edu
Role in Amino Acid Metabolism and Biological Systems
Diamines, including this compound, can play a role in biological systems and are involved in various metabolic processes. solubilityofthings.com They can serve as intermediates in amino acid metabolism. solubilityofthings.com Amino acid metabolism involves complex pathways for the synthesis and degradation of amino acids, which are essential for protein synthesis and other biological functions. jumedicine.comlibretexts.org
While not a direct amino acid itself, this compound has been utilized in research related to amino acid and polyamine metabolism. For example, it has been employed as an internal standard in the evaluation of polyamine levels in cell cultures, a technique used to study the effects of various treatments on polyamine biosynthesis, which is intricately linked to amino acid metabolism. iiarjournals.org This highlights its utility as a tool in the investigation of these biological pathways.
Interactions with Alpha2A-Adrenoceptor
Information regarding the specific interactions of this compound with the Alpha2A-Adrenoceptor was not found in the conducted searches.
Drug Delivery Systems and Therapeutics
This compound in Drug Delivery Systems
This compound has been investigated for its role in the development of drug delivery systems. Its ability to form amide bonds makes it useful in the synthesis of drug delivery systems. ontosight.ai For instance, it has been used in the preparation of pH-sensitive dextran (B179266) hydrogels. These hydrogels were created by activating dextran and then conjugating it with 4-aminobutyric acid, followed by cross-linking with this compound. scialert.netnih.govtandfonline.comtandfonline.comcapes.gov.brresearchgate.net The incorporation of carboxyl groups in these modified dextran hydrogels led to increased and faster swelling under high pH conditions, such as those found in the colon. scialert.netnih.govtandfonline.comcapes.gov.brresearchgate.net This pH-sensitive swelling behavior is crucial for targeted drug release. scialert.netnih.govcapes.gov.brresearchgate.net The release rate of a model protein, bovine serum albumin (BSA), from these hydrogels was found to be primarily dependent on the extent of swelling. tandfonline.comcapes.gov.br The release rate was further enhanced by the addition of the enzyme dextranase (B8822743), which is present in the colon and can degrade dextran. nih.govtandfonline.comcapes.gov.br
This compound has also been explored as a cross-linking agent in the development of biodegradable superabsorbent polymers based on the sodium salt of polyaspartic acid (PAspNa). mdpi.com The length of the diamine cross-linker significantly influenced the water absorption characteristics of the resulting PAspNa. mdpi.com Studies comparing different diamines showed that the optimal cross-linking length was crucial for maximizing absorbency. mdpi.com For this compound, the best absorbency in deionized water and 0.9% NaCl solution was observed at a specific ratio of polysuccinimide (PSI) to this compound. mdpi.com
Interactive Table 1: Water Absorption of PAspNa Cross-linked with this compound
| PSI:this compound Ratio | Absorbance in Deionized Water (g/g) | Absorbance in 0.9% NaCl Solution (g/g) |
| 1:0.11 | Increased, then decreased | Increased, then decreased |
| 1:0.13 | 197.8 | 43.9 |
| 1:0.15 | Increased, then decreased | Increased, then decreased |
| 1:0.17 | Increased, then decreased | Increased, then decreased |
| 1:0.19 | Increased, then decreased | Increased, then decreased |
Note: Data for ratios 1:0.11, 1:0.15, 1:0.17, and 1:0.19 indicate a trend rather than specific peak values as presented for the optimal ratio 1:0.13. mdpi.com
Development of Conjugates for Biological Evaluation
This compound has been utilized in the synthesis of conjugates for biological evaluation. It has been employed as one of the diamine linkers in the preparation of conjugates of 3-O-Descladinose-azithromycin and nucleobases, which were evaluated against certain mutated bacterial strains. nih.gov The synthesis involved reacting intermediates with various diamines, including this compound. nih.gov
Furthermore, this compound has been used in the synthesis of 14-(Aminoalkyl-aminomethyl)aromathecins, a series of water-soluble compounds evaluated as topoisomerase I inhibitors. nih.gov These conjugates were synthesized using a route starting with commercially available materials, and mono-Boc this compound was prepared as an intermediate. nih.gov The improved antiproliferative potency of these aromathecin analogues was attributed to increased solubility and multiple DNA-targeting positive charges introduced by the diamine linkers. nih.gov
This compound has also been listed as a potential starting material for linkers comprising a primary amine in the context of enzymatic conjugation of polypeptides, such as in the development of antibody-drug conjugates (ADCs). google.com
Targeted Delivery and Release Mechanisms
The use of this compound in pH-sensitive hydrogels exemplifies its role in targeted delivery systems. scialert.netnih.govtandfonline.comtandfonline.comcapes.gov.brresearchgate.net These hydrogels are designed to swell and release their payload in specific pH environments, such as the higher pH of the colon, making them suitable for colon-targeted drug delivery. scialert.netnih.govtandfonline.comtandfonline.comcapes.gov.brresearchgate.net The release mechanism from these hydrogels is primarily controlled by swelling, which is influenced by the pH of the surrounding medium. nih.govtandfonline.comcapes.gov.brresearchgate.net Additionally, for dextran-based hydrogels, enzymatic degradation by dextranase in the colon contributes to the release of the encapsulated substance. nih.govtandfonline.comcapes.gov.br
In the context of conjugates, the design often aims for targeted delivery based on the properties of the conjugated molecule. For instance, the increased solubility and positive charges conferred by diamine linkers in aromathecin conjugates are suggested to contribute to DNA targeting. nih.gov While the search results mention targeted delivery in the context of nanoparticles and folate-conjugated palladium nanoparticles core.ac.uk, the direct role of this compound in the targeted aspect of delivery for these specific systems is not explicitly detailed beyond its use as a potential capping agent or in preliminary selections core.ac.uk.
Tissue Engineering and Biomaterials
Biocompatible Materials Development
This compound is explored in the development of biocompatible materials, particularly in the context of polymers and coatings. It has been used as a curing agent for epoxy resins, which are utilized in various industries, including those producing durable materials. ontosight.ai In the realm of bio-based materials, this compound has been used to synthesize a bio-based imine-containing curing agent for epoxidized soybean oil, leading to the construction of a fully biobased epoxy vitrimer. nih.gov Such materials are being investigated for applications requiring characteristics like superhydrophobicity. nih.gov
Furthermore, this compound has been mentioned in the context of grafting biocompatible hydrophilic polymers onto inorganic and metal surfaces, which is relevant for modifying the surfaces of medical devices to improve their biocompatibility. core.ac.ukgoogle.com It is listed as a diamine that can be used in the process of grafting polymers onto surfaces. google.com
This compound has also been used as a cross-linking agent in the synthesis of polyisobutylene-based thermoplastic urethanes, which are being investigated for various applications. google.com The development of biocompatible materials often involves the use of diamines like this compound in polymerization and cross-linking reactions to achieve desired material properties. core.ac.ukgoogle.commdpi.com
Electro-stimulated Tissue Engineering Applications
Research suggests the potential of using this compound in the development of platforms for electro-stimulated tissue engineering. ucc.ie Specifically, self-assembled monolayers (SAMs) of alkylamines, including this compound, on graphene are being investigated. ucc.ie These SAMs can serve as platforms for the adsorption of biomolecules, such as proteins, which is crucial for interfacing with cells and guiding tissue growth. ucc.ie Molecular dynamics simulations have been used to model the formation of monolayers and bilayers of decylamine-based molecules, including this compound, on graphene and their interaction with proteins. ucc.ie The ability to engineer protein-cell surface recognition and electrical interfacing on such platforms is a key aspect for applications like growing nerve cells with electrical stimulation. ucc.ie
Additionally, diaminoalkanes like this compound can be grafted onto electrode surfaces, such as glassy carbon electrodes, to create modified surfaces. researchgate.net These modified electrodes can be used as a spacer between the electrode surface and electro-active species or electron mediators in biosensors, which is relevant for applications involving electrical signaling, potentially including electro-stimulated tissue engineering scaffolds that require integration with electrical components or monitoring. researchgate.net
Compound Names and PubChem CIDs:
Environmental and Safety Considerations in 1,10 Diaminodecane Research
Biodegradation Studies and Environmental Fate
Studies indicate that 1,10-diaminodecane is considered readily biodegradable arkema.com. This suggests that, under appropriate environmental conditions, the compound can be broken down by microorganisms, limiting its persistence in various environmental compartments arkema.com. The primary target compartment in the environment for 1,10-decanediamine is expected to be the water compartment arkema.com.
The potential for bioaccumulation of 1,10-decanediamine is considered low arkema.com. The log Pow is reported as 0.3 at 25 °C, determined by OECD Test Guideline 117, which supports the expectation that bioaccumulation is not likely sigmaaldrich.cn. While some sources state no information is available on persistence and degradability scbt.com, the classification as readily biodegradable suggests a relatively short environmental half-life arkema.com.
Research into the degradation of related compounds, such as α,ω-dichloroalkanes and decane (B31447), by bacteria like Pseudomonas sp. strain 273, provides insight into the potential for microbial breakdown of the decane chain present in this compound nih.gov. However, one study noted no observed growth with this compound when testing the degradation capabilities of this specific bacterial strain nih.gov.
Ecotoxicity and Aquatic Organism Impact
This compound has been classified as harmful to aquatic life arkema.comsigmaaldrich.cnfishersci.dkambeed.com. It may also cause long-lasting harmful effects to aquatic life scbt.com. Ecotoxicity data provides specific concentration limits at which adverse effects on aquatic organisms have been observed.
| Organism | Endpoint | Exposure Time | Concentration (mg/l) | Source |
| Algae or aquatic plants | EC50 | 72h | 3.12 | apolloscientific.co.uk |
| Crustacea | EC50 | 48h | 20.1 | apolloscientific.co.uk |
| Fish | LC50 | 96h | >12 | apolloscientific.co.uk |
| Algae or aquatic plants | EC10(ECx) | 72h | 0.36 | apolloscientific.co.uk |
These data indicate varying levels of sensitivity among different aquatic organisms, with algae showing effects at lower concentrations compared to crustacea and fish apolloscientific.co.uk. Avoiding release of the product into drains or waterways is advised to prevent harm to aquatic organisms sigmaaldrich.cnapolloscientific.co.uk.
Safety and Handling Protocols in Research Settings
Working with this compound in research settings requires strict adherence to safety and handling protocols due to its hazardous properties sigmaaldrich.cnscbt.comapolloscientific.co.ukspectrumchemical.comfishersci.comfishersci.secalpaclab.com. The compound is corrosive and can cause severe skin burns and eye damage sigmaaldrich.cnscbt.comapolloscientific.co.ukspectrumchemical.comfishersci.comfishersci.secalpaclab.comnih.gov. It is also harmful if swallowed sigmaaldrich.cnapolloscientific.co.ukfishersci.comnih.gov.
Key safety and handling procedures include:
Personal Protective Equipment (PPE): Wearing protective gloves, protective clothing, eye protection, and face protection is essential apolloscientific.co.uknih.gov.
Ventilation: Use in a well-ventilated area and provide appropriate exhaust ventilation arkema.comapolloscientific.co.ukfishersci.com. Use only under a chemical fume hood fishersci.com.
Avoiding Exposure: Do not breathe dust or fumes. Avoid contact with skin, eyes, and clothing scbt.comapolloscientific.co.ukfishersci.com. Wash skin thoroughly after handling sigmaaldrich.cnapolloscientific.co.uk. Contaminated work clothing should not be allowed out of the workplace scbt.comapolloscientific.co.uk.
Ingestion Prevention: Do not eat, drink, or smoke when using the product sigmaaldrich.cnapolloscientific.co.uk.
Incompatible Materials: Avoid contact with incompatible materials such as strong acids and oxidizing agents spectrumchemical.comfishersci.com.
Storage: Store in a cool, dark place under inert gas and protected from moisture spectrumchemical.com. Keep containers tightly closed in a dry, cool, and well-ventilated place fishersci.com.
Spill Management: Check regularly for spills and leaks. Clean up spills immediately using dry clean-up procedures and avoiding dust formation apolloscientific.co.ukfishersci.com. Place material in a suitable, labeled container for waste disposal apolloscientific.co.uk. Prevent spillage from entering drains or water courses apolloscientific.co.uk.
Emergency Procedures: Ensure that eye wash stations and safety showers are close to workstation locations arkema.comfishersci.com. In case of contact, immediate medical attention is required scbt.com.
Disposal of waste material must be in accordance with national and local regulations sigmaaldrich.cnfishersci.com. Leave chemicals in original containers and avoid mixing with other waste sigmaaldrich.cn.
Analytical and Characterization Methodologies for 1,10 Diaminodecane and Its Derivatives
Spectroscopic Techniques (e.g., NMR, FTIR, UV, DSC, TGA)
Spectroscopic methods are fundamental in identifying the chemical structure and thermal properties of 1,10-diaminodecane-based materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of polymers derived from this compound. Both ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of copolyamides. researchgate.net For instance, in the synthesis of semiaromatic copolyamides, ¹H-NMR is used to characterize the final chemical structure. researchgate.net Solution ¹³C-NMR spectroscopy has been effectively used to provide complete assignments of all major backbone peaks in various polyamides, allowing for the identification of homopolymers and repeat units in copolymers. usm.edu
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. For polyamides derived from this compound, FTIR is used to confirm their chemical structures. researchgate.net The spectra of polyamides exhibit characteristic absorption bands corresponding to N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band). osti.govsyntechinnovation.com For example, the FTIR spectrum of a naphthalimide derivative shows characteristic carbonyl bands, with asymmetric stretching vibrations appearing in the 1702–1695 cm⁻¹ range and symmetric stretching vibrations between 1659–1653 cm⁻¹. mdpi.com
UV-Visible (UV-Vis) Spectroscopy can be used to quantify amine group density on functionalized surfaces. This is achieved by measuring the concentration of a released cation, which corresponds to the amine groups, at a specific wavelength. kent.ac.uk
Differential Scanning Calorimetry (DSC) is employed to determine the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). advanced-emc.commt.com For polyamides, DSC thermograms reveal important information about their thermal history and crystalline nature. osti.gov The analysis of polymers like poly(decamethylene terephthalamide) (PA10T), synthesized from this compound, by DSC helps in understanding their thermal properties and crystallization behavior. researchgate.net The degree of degradation of a polymer can also affect its thermal properties, with DSC being a useful tool to characterize these changes.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. advanced-emc.com For polymers, TGA is used to study thermal decomposition and can be coupled with other techniques like FTIR (TGA-FTIR) to identify the evolved gaseous products during degradation. netzsch.comresearchgate.net TGA can also be used to precisely control the degree of degradation of a polymer for further analysis.
Interactive Table: Spectroscopic Data for this compound Derivatives
| Technique | Derivative Type | Key Findings | Reference |
| ¹H-NMR | Copolyamides | Confirms chemical structure | researchgate.net |
| ¹³C-NMR | Polyamides | Assigns backbone peaks, identifies repeat units | usm.edu |
| FTIR | Polyamides | Shows characteristic amide bands (N-H, C=O) | researchgate.netosti.gov |
| FTIR | Naphthalimides | Asymmetric C=O stretch (1702-1695 cm⁻¹), Symmetric C=O stretch (1659-1653 cm⁻¹) | mdpi.com |
| DSC | Polyamides | Determines Tg, Tm, and Tc | researchgate.netosti.gov |
| TGA | Polyamides | Evaluates thermal stability and decomposition |
Chromatographic Methods (e.g., SEC, GPC, GC)
Chromatographic techniques are essential for determining the purity of this compound and the molecular weight distribution of its polymeric derivatives.
Gas Chromatography (GC) is a suitable technique for assessing the purity of this compound. tcichemicals.comsigmaaldrich.com The Kovats retention index, a parameter used in GC, has been determined for this compound on a DB-1 column. pherobase.com GC can also be coupled with mass spectrometry (GC-MS) for definitive identification. nih.govnist.gov
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) is the primary method for determining the molecular weight averages (Mn, Mw) and the molecular weight distribution (polydispersity index, PDI) of polymers. impactanalytical.comlcms.cz For polyamides, which can be challenging to dissolve, various solvent systems are employed, including benzyl (B1604629) alcohol at high temperatures or hexafluoroisopropanol (HFIP). researchgate.netresearchgate.net The technique is crucial for quality control as the molecular weight significantly influences the physical and mechanical properties of the final polymer product. lcms.czlcms.cz
Interactive Table: Chromatographic Parameters for this compound and its Polymers
| Technique | Analyte | Purpose | Key Parameters/Solvents | Reference |
| GC | This compound | Purity Analysis | Kovats Index: 1476 (DB-1 column) | pherobase.com |
| SEC/GPC | Polyamides | Molecular Weight Distribution | Solvents: Benzyl alcohol, HFIP | researchgate.netresearchgate.net |
Microscopic and Imaging Techniques (e.g., SEM, TEM, XPS)
These techniques provide information on the surface morphology and elemental composition of materials incorporating this compound.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface topography and internal structure of materials. For instance, SEM can be used to examine the surface of modified electrodes. produccioncientificaluz.org In the characterization of polymer composites or nanostructures derived from this compound, SEM and TEM provide insights into their morphology and the dispersion of any constituent phases. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When this compound is used to functionalize surfaces, XPS is critical for confirming the presence of nitrogen and characterizing the chemical environment of the amine groups. kent.ac.ukosti.gov High-resolution scans of the N 1s and C 1s regions can distinguish between different nitrogen and carbon species, confirming successful covalent attachment. researchgate.netnih.gov For example, on amine-functionalized surfaces, the C 1s spectrum may show peaks corresponding to C-C, C-N, and C=O bonds, while the N 1s signal confirms the presence of the amine groups. kent.ac.ukresearchgate.net
Interactive Table: Surface Analysis Data for this compound Functionalized Materials
| Technique | Application | Key Findings/Binding Energies (eV) | Reference |
| XPS | Amine functionalized polymer surfaces | C 1s: ~285.0 (C-C/C-H), ~286.4 (C-N) | kent.ac.uk |
| XPS | Diamine functionalized silicon surfaces | N 1s: Confirms presence of amine groups. C 1s: ~285.6 (C-C), ~287.3 (C-N) | researchgate.net |
| XPS | Peptide immobilization on polystyrene | N 1s: Signal confirms peptide bond presence | nih.gov |
Electrochemical Characterization
Electrochemical methods are used to study the properties of this compound derivatives when they are incorporated into electroactive materials or used to modify electrode surfaces.
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement used to investigate the electrochemical properties of a substance. iieta.org It is used to characterize modified electrodes, providing information on electron transfer processes and the effects of surface modification. produccioncientificaluz.orgresearchgate.net For electrodes modified with derivatives of this compound, CV can reveal changes in redox behavior, indicating the influence of the functional layer. mdpi.com
Electrochemical Impedance Spectroscopy (EIS) is another powerful technique for characterizing modified electrode surfaces. By measuring the impedance over a range of frequencies, EIS can provide information about the charge transfer resistance (Rct) at the electrode-electrolyte interface. researchgate.netmdpi.com Changes in the Rct value upon surface modification can indicate the formation of a blocking or conductive layer. mdpi.com
These electrochemical techniques are vital for developing and characterizing sensors, biosensors, and other electronic devices where this compound derivatives form a key component of the electrode interface. researchgate.netnih.gov
Future Research Directions and Emerging Applications of 1,10 Diaminodecane
Exploration of Novel Derivatives with Tailored Performance Characteristics
The functional amino groups of 1,10-diaminodecane serve as reactive sites for chemical modifications, enabling the synthesis of new derivatives with customized properties. Research in this area is geared towards developing polymers and other molecules with enhanced thermal stability, specific solubility, or unique functional capabilities. By strategically modifying the diamine structure, scientists can fine-tune the characteristics of the resulting materials for specialized applications. kuraray.com
Future work will likely focus on creating derivatives that can act as building blocks for high-performance polymers, such as polyamides and polyimides, with improved mechanical strength and temperature resistance. palmarychem.comchemicalbook.com Another area of interest is the development of derivatives for use in pharmaceuticals and as cross-linking agents in complex polymer systems.
Table 7.1: Novel this compound Derivative Concepts
| Derivative Class | Targeted Property Enhancement | Potential Application Area |
|---|---|---|
| N-Substituted Diamines | Altered solubility and reactivity | Specialty polymers, epoxy curing agents |
| Chiral Diamine Derivatives | Stereospecific catalytic activity | Asymmetric synthesis, chiral ligands |
| Fluorinated Diamine Analogues | Increased thermal and chemical stability | High-performance polymers, lubricants |
| Diamine-based Macrocycles | Selective ion-binding (chelation) | Sensors, separation science |
Advancements in Sustainable and Bio-based Production of this compound
The shift towards a green economy has spurred significant research into sustainable methods for producing industrial chemicals. nih.gov For this compound, this involves moving away from petroleum-based synthesis routes to bio-based alternatives derived from renewable resources. researchgate.netnjtech.edu.cn One commercially available example is the production of this compound from castor oil, which is then used to manufacture poly(decamethylene terephthalamide) (PA10T), a partially bio-based high-performance polyamide. researchgate.net
Current and future research is centered on metabolic engineering of microorganisms, such as Escherichia coli and Corynebacterium glutamicum, to produce diamines through fermentation processes. nih.govnih.govnih.gov These strategies involve designing and optimizing biosynthetic pathways within the microbes to convert renewable feedstocks like sugars into this compound. researchgate.netcip.com.cn While microbial production of longer-chain diamines like this compound directly from renewable sources has not yet been reported at an industrial scale, it remains a key research goal. alderbioinsights.co.uk Advances in synthetic biology and biocatalysis are expected to overcome current challenges, leading to more cost-effective and environmentally friendly production. researchgate.net
Table 7.2: Comparison of this compound Production Routes
| Feature | Conventional Chemical Synthesis | Emerging Bio-based Production |
|---|---|---|
| Primary Feedstock | Petroleum-derived intermediates (e.g., decanedinitrile) | Renewable resources (e.g., castor oil, biomass sugars) researchgate.net |
| Key Process | Catalytic hydrogenation under high pressure and temperature google.com | Microbial fermentation, enzymatic conversion researchgate.netnih.gov |
| Environmental Impact | Higher energy consumption, reliance on fossil fuels | Lower carbon footprint, potential for waste valorization |
| Current Status | Established industrial process | Commercially available from some renewable sources; direct fermentation is under development researchgate.netalderbioinsights.co.uk |
Integration of this compound in Multifunctional Materials
The unique linear structure of this compound, with reactive amine groups at both ends, makes it an ideal component for creating multifunctional materials. tcichemicals.com These materials are designed to possess multiple capabilities, such as self-healing, stimulus-responsiveness, or enhanced mechanical properties. mdpi.comnih.gov
Future research is exploring the use of this compound in the development of "smart" materials. For example, its integration into polymer networks can introduce reversible bonds, leading to materials that can repair themselves after damage. mdpi.comnih.gov The long, flexible ten-carbon chain can impart flexibility and toughness to otherwise rigid polymers. Research is also underway to incorporate this compound into nanocomposites and hydrogels, where it can act as a linker or surface modifier to achieve desired functionalities for applications in electronics, coatings, and biomedical devices. mdpi.com
Table 7.3: Emerging Multifunctional Materials Incorporating this compound
| Material Type | Role of this compound | Resulting Functionality | Potential Application |
|---|---|---|---|
| Self-Healing Polymers | Flexible linker in a dynamic polymer network | Autonomous damage repair, extended material lifespan nih.gov | Coatings, flexible electronics |
| Shape-Memory Polymers | Component of the switching segment | Ability to return to a pre-defined shape upon stimulus | Aerospace, smart textiles |
| High-Toughness Composites | Cross-linker or monomer in the polymer matrix | Improved impact resistance and flexibility | Automotive parts, protective gear |
| Functional Hydrogels | Monomer for creating the polymer backbone | Controlled swelling, drug delivery capabilities | Biomedical engineering, agriculture |
Deeper Elucidation of Biological Mechanisms and Therapeutic Potentials
While primarily used in materials science, the biological activities of aliphatic diamines are an emerging area of research. Long-chain diamines and their derivatives can interact with biological systems, presenting opportunities for therapeutic applications. Research into related compounds, such as phenolic lipids with long aliphatic chains, has shown various biological activities, including antioxidant and antibacterial properties, which suggests that derivatives of this compound could be engineered for similar functions. nih.gov
Future investigations will likely focus on synthesizing novel derivatives of this compound and evaluating their potential as therapeutic agents. haihangchem.com Areas of interest could include their use as building blocks for novel drugs, in drug delivery systems, or as agents that interact with cell membranes or DNA. nih.govmdpi.com Understanding the structure-activity relationship of these molecules is crucial for designing compounds with specific biological targets and minimal off-target effects.
Table 7.4: Potential Therapeutic Research Areas for this compound
| Research Area | Rationale / Hypothesis | Potential Derivative Type |
|---|---|---|
| Antimicrobial Agents | The long aliphatic chain could disrupt bacterial cell membranes. | Cationic derivatives, amide or imide conjugates. |
| Gene Delivery Vectors | Positively charged derivatives could complex with negatively charged DNA. | Polycationic polymers based on a diamine backbone. |
| Enzyme Inhibitors | Derivatives could be designed to fit into the active sites of specific enzymes. | Substrate-mimicking analogues. |
| Cancer Therapeutics | Certain polyamine analogues have shown antiproliferative effects. | Derivatives designed to interfere with polyamine metabolism. |
Computational and Theoretical Studies for Predicting this compound Behavior
Computational chemistry and molecular modeling have become indispensable tools in modern materials science and chemical research. spectroscopyonline.com These methods allow scientists to predict the properties and behavior of molecules and materials before they are synthesized in the lab, saving time and resources. arxiv.org For this compound, computational studies are being used to understand its conformational flexibility, its interactions with other molecules, and the properties of polymers derived from it.
Molecular dynamics (MD) simulations, for example, can be used to model the polymerization process and predict the mechanical, thermal, and morphological properties of the resulting polyamides. mdpi.comnih.govyoutube.com Quantum chemical calculations can provide insights into the reactivity of the amine groups and help design new synthetic pathways. Future research will increasingly rely on these in silico techniques to screen potential derivatives, design novel multifunctional materials, and understand complex phenomena at the molecular level. spectroscopyonline.com
Table 7.5: Computational Approaches in this compound Research
| Computational Method | Research Objective | Predicted Properties / Insights |
|---|---|---|
| Molecular Dynamics (MD) | Simulate the behavior of this compound-based polymers. mdpi.com | Glass transition temperature, mechanical modulus, chain conformation. |
| Quantum Chemistry (e.g., DFT) | Investigate electronic structure and reactivity. | Reaction mechanisms, bond energies, spectroscopic properties. |
| Monte Carlo Simulations | Explore conformational space and phase behavior. spectroscopyonline.com | Polymer chain packing, solubility parameters, phase diagrams. |
| QSAR (Quantitative Structure-Activity Relationship) | Predict biological activity of derivatives. | Correlation between molecular structure and therapeutic potential. |
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing 1,10-diaminodecane via catalytic hydrogenation?
- Methodological Answer : The hydrogenation of sebacodinitrile to this compound requires careful control of reaction parameters. Key factors include:
- Catalyst selection : Nickel-based catalysts are commonly used, with optimization for particle size and dispersion to enhance selectivity .
- Temperature and pressure : Reaction temperatures between 80–120°C and hydrogen pressures of 2–4 MPa improve yield while minimizing side reactions like over-hydrogenation .
- Solvent system : Polar solvents (e.g., ethanol or ammonia) stabilize intermediates and reduce catalyst poisoning.
Q. How can this compound be characterized for purity and structural integrity?
- Analytical Workflow :
- Melting point determination : Confirm purity via comparison with literature values (59–61°C) .
- Spectroscopic analysis : Use -NMR to verify amine proton signals (δ ~1.3–1.6 ppm for methylene groups, δ ~2.6 ppm for NH) and FT-IR to identify N–H stretching vibrations (~3350 cm) .
- Chromatography : GC-MS or HPLC with UV detection (λ = 210 nm) resolves impurities like unreacted nitriles or secondary amines .
Q. What safety protocols are critical when handling this compound in the lab?
- Hazard Mitigation :
- Skin/eye exposure : Wear nitrile gloves and goggles; rinse immediately with water for 15 minutes if contact occurs .
- Inhalation risks : Use fume hoods during synthesis; monitor airborne concentrations with OSHA-compliant detectors (PEL: 5 mg/m) .
- Storage : Store in airtight containers at 2–8°C to prevent degradation and oxidation .
Advanced Research Questions
Q. How does this compound modulate NMDA receptor currents in neuronal studies?
- Experimental Design :
- Electrophysiology : Perform whole-cell patch-clamp recordings on cultured hippocampal neurons (V = -60 mV). Apply this compound (10–100 µM) to assess open-channel blockade of NMDA-induced currents .
- Kinetic analysis : Calculate IC values (e.g., 30 µM for DA10) using dose-response curves. Compare with longer-chain analogs (e.g., 1,12-diaminododecane) to study chain-length dependency .
Q. What role does this compound play in tuning electronic conductance in molecular junctions?
- Methodology :
- Single-molecule measurements : Construct Au-molecule-Au junctions using scanning tunneling microscopy (STM). Measure conductance histograms for 1,N-diaminoalkanes (N = 2–12) .
- Length dependence : Fit conductance data to the exponential decay model , where for alkanes. For this compound, conductance is ~50× lower than 1,6-diaminohexane due to increased tunneling distance .
Q. How does this compound influence stereoselective crystallization in polymer precursors?
- Case Study :
- Polyhydroxyurethane synthesis : React this compound with enantiomeric DGDC (diglycerol dicarbonate) stereoisomers. Monitor crystallization kinetics (needle-like vs. square-like crystals) via polarized light microscopy .
- Property correlation : Link DGDC microstructure (R,S/S,R vs. R,R/S,S) to polymer thermal stability (TGA) and mechanical strength (DMA) .
Q. What is the mechanism of this compound in enhancing exciton splitting in supramolecular systems?
- Coordination chemistry :
- Zn-porphyrin dimers : Use this compound as a bidentate ligand to bridge Zn centers. Characterize exciton coupling via UV-Vis absorption shifts (e.g., Soret band splitting) and fluorescence quenching .
- Comparison with monoamines : Contrast results with heptylamine (HA) to confirm the necessity of diamine chain length for electronic communication .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for this compound: How to resolve?
- Root cause : Impurities from incomplete purification (e.g., residual solvents or oligomers).
- Resolution : Validate purity via DSC (melting onset at 59°C) and repeat recrystallization in anhydrous ethanol .
Q. Conflicting NMDA receptor blockade efficacies across studies: What factors contribute?
- Variables :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
